molecular formula C21H20ClN3O3S B2836899 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide CAS No. 895783-12-7

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide

Cat. No.: B2836899
CAS No.: 895783-12-7
M. Wt: 429.92
InChI Key: ODJOBIRJTHVHPW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide is a synthetic small molecule featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker connected to an ethanediamide (oxamide) bridge. The ethanediamide moiety is further functionalized with a 4-ethoxyphenyl group. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties, as inferred from structurally related analogs in the literature . Its synthesis likely involves sequential nucleophilic substitution and condensation reactions, similar to methods reported for other thiazole-ethanediamide hybrids .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-2-28-18-9-7-16(8-10-18)24-20(27)19(26)23-12-11-17-13-29-21(25-17)14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJOBIRJTHVHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-ethoxyphenyl)ethanediamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The 4-chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated precursor reacts with the thiazole ring.

    Amide Bond Formation: The final step involves the formation of the ethanediamide linkage by reacting the thiazole derivative with an appropriate ethoxyphenyl amine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the thiazole formation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-ethoxyphenyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key structural similarities and differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups/Substituents Notable Features Reference
Target Compound : N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide C₂₂H₂₁ClN₄O₃S 480.94 4-Chlorophenyl-thiazole, ethanediamide, 4-ethoxyphenyl Ethanediamide linker enhances hydrogen-bonding potential; ethoxy group improves lipophilicity.
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide C₂₄H₂₉N₅O₄ 475.52 Piperazinyl, 4-methylbenzoyl, 4-methoxyphenyl Piperazine ring introduces basicity; benzoyl group may enhance π-π interactions.
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide (G571-0011) C₂₀H₁₉ClN₂O₂S 386.90 4-Chlorophenyl-thiazole, benzamide, ethoxy Benzamide replaces ethanediamide, reducing hydrogen-bonding capacity.
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide C₂₄H₂₂ClN₅O₃S 532.03 Fused thiazolo-triazole, 4-methoxyphenyl Fused heterocycle increases rigidity; methoxy substituent affects electronic properties.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C₁₈H₁₆ClN₃S 365.86 4-Chlorophenyl-thiazole, Schiff base (benzylidene) Schiff base imparts planarity and potential for metal chelation.

Key Differences in Physicochemical and Pharmacological Properties

Ethanediamide vs. Benzamide derivatives (e.g., G571-0011) exhibit reduced polarity, which may improve membrane permeability but limit solubility in aqueous media .

Substituent Effects on Aromatic Rings :

  • The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects and increased lipophilicity (higher logP) compared to the 4-methoxyphenyl group in analogs like the compound in .
  • Schiff base derivatives (e.g., ) exhibit extended conjugation, which may enhance UV absorption and fluorescence properties, useful in analytical applications.

Piperazinyl substituents (e.g., ) introduce basic nitrogen atoms, favoring interactions with acidic residues in targets like G-protein-coupled receptors.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide, a compound with significant potential in pharmacology, has been studied for its diverse biological activities. This article reviews its chemical properties, mechanisms of action, and various biological effects based on recent research findings.

  • Molecular Formula : C18H20ClN2OS
  • Molecular Weight : 358.88 g/mol
  • CAS Number : 40361-70-4
  • Structural Features :
    • Contains a thiazole ring and a chlorophenyl group, which are known to enhance biological activity.
    • The ethoxyphenyl moiety contributes to its solubility and interaction with biological targets.

The compound primarily acts as a ligand for dopamine receptors , particularly the D4 subtype. This interaction is crucial for its pharmacological effects, which include modulation of neurotransmitter systems involved in various neurological disorders.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Solubility : Soluble in DMSO, facilitating its use in in vitro assays.
  • Absorption : Potential for good oral bioavailability due to its chemical structure.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Assays :
    • In vitro studies against various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant cytotoxic effects with IC50 values ranging from 1.8 µM to 4.5 µM, comparable to established chemotherapeutic agents like Doxorubicin .
  • Mechanism of Action in Cancer :
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Study on MCF-7 Cells :
    • A series of derivatives including this compound were tested for anticancer activity. The results indicated that modifications to the thiazole ring significantly affected cytotoxicity levels, with certain substitutions enhancing efficacy .
  • Antimicrobial Testing :
    • In a comparative study, the compound was tested alongside standard antibiotics. Results showed that it exhibited synergistic effects when combined with certain antibiotics against resistant strains of bacteria .

Summary of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerIC50: 1.8 - 4.5 µMInduces apoptosis via caspase pathways
AntimicrobialBroad-spectrumDisrupts cell wall synthesis
NeuroprotectiveModulates D4 receptorsAlters neurotransmitter release

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